molecular formula C9H6Br2F2O2 B14094334 2-Bromo-2,2-difluoroethyl 4-bromobenzoate

2-Bromo-2,2-difluoroethyl 4-bromobenzoate

Cat. No.: B14094334
M. Wt: 343.95 g/mol
InChI Key: DEMKESJHBIDYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2,2-difluoroethyl 4-bromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,2-difluoroethyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-bromo-2,2-difluoroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoroethyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiocyanates, while oxidation can produce carboxylic acids .

Scientific Research Applications

2-Bromo-2,2-difluoroethyl 4-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-2,2-difluoroethyl 4-bromobenzoate exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, making the compound valuable for studying molecular mechanisms in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2,2-difluoroethyl 4-bromobenzoate is unique due to the combination of bromine and difluoroethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C9H6Br2F2O2

Molecular Weight

343.95 g/mol

IUPAC Name

(2-bromo-2,2-difluoroethyl) 4-bromobenzoate

InChI

InChI=1S/C9H6Br2F2O2/c10-7-3-1-6(2-4-7)8(14)15-5-9(11,12)13/h1-4H,5H2

InChI Key

DEMKESJHBIDYOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(F)(F)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.